molecular formula C19H18N2O3 B5752374 N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide

N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide

Cat. No. B5752374
M. Wt: 322.4 g/mol
InChI Key: KYCHYEUNEPAOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide, also known as APBP, is a chemical compound that has gained significant attention in the field of scientific research. APBP is a small molecule that has been synthesized and studied for its potential use in various applications, including drug development and cancer research.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide is not yet fully understood. However, research has shown that N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide has been shown to have several biochemical and physiological effects. Research has shown that N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide in lab experiments is its small size. N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide is a small molecule, which makes it easier to work with in the lab. N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide is also relatively stable, which makes it easier to store and transport. One of the limitations of using N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide. One area of research is the development of new drugs that can target cancer cells using N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide. Another area of research is the study of the mechanism of action of N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide, which is not yet fully understood. Additionally, research is ongoing to explore the potential use of N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide in other scientific research applications, such as anti-inflammatory drugs. Overall, N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide is a promising compound that has the potential to be used in a variety of scientific research applications.

Synthesis Methods

N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide can be synthesized through a multi-step process that involves the reaction of different reagents. The synthesis of N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide involves the reaction of 3-acetylphenylboronic acid with 4-bromo-2-oxo-1-pyrrolidineacetamide in the presence of a palladium catalyst. This reaction results in the formation of N-(3-acetylphenyl)-4-(2-bromo-1-pyrrolidinyl)benzamide, which is then treated with sodium hydride to yield N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide.

Scientific Research Applications

N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide is in the development of new drugs. N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide has been shown to have anti-cancer properties, and research is ongoing to develop drugs that can target cancer cells using N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide.

properties

IUPAC Name

N-(3-acetylphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13(22)15-4-2-5-16(12-15)20-19(24)14-7-9-17(10-8-14)21-11-3-6-18(21)23/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCHYEUNEPAOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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